![molecular formula C6H7N5O B1304386 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 62597-87-9](/img/structure/B1304386.png)
4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
描述
4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with various nitriles in the presence of sodium ethoxide as a catalyst .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitropyrimidines.
Reduction: It can also undergo reduction reactions, leading to the formation of different derivatives.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitropyrimidines.
Reduction: Aminopyrimidines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
科学研究应用
Anticancer Activity
Recent studies have highlighted the potential of 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of EGFR, a critical target in cancer therapy. The compound exhibits promising anti-proliferative activities against various cancer cell lines. For instance:
- In vitro Studies : Compounds derived from this compound were tested against A549 and HCT-116 cancer cells. Notably, one derivative demonstrated an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), indicating its potency as an EGFR inhibitor .
Case Study 1: Synthesis and Evaluation of Derivatives
A study synthesized several derivatives of pyrazolo[3,4-d]pyrimidine to evaluate their anti-cancer properties. The synthesized compounds underwent rigorous testing for their anti-proliferative activity against a panel of NCI 60 cancer cell lines. The study concluded that certain derivatives not only inhibited cell growth but also showed selectivity towards cancer cells over normal cells .
Case Study 2: Structural Optimization for Enhanced Activity
Another research effort focused on optimizing the structure of this compound to enhance its inhibitory activity against EGFR. Modifications to the chemical structure led to improved binding affinity and selectivity for EGFR, demonstrating the importance of structural variations in drug design .
Xanthine Oxidase Inhibition
The compound has also been identified as a potential xanthine oxidase inhibitor, which could be beneficial in treating conditions like gout by decreasing uric acid production . This application opens avenues for further research into its role in metabolic disorders.
Cosmetic Formulations
Given its chemical properties, there is potential for incorporating this compound into cosmetic formulations aimed at skin health. Its ability to modulate biological pathways may offer benefits in dermatological applications, although this area requires more exploration and validation through clinical studies .
作用机制
The mechanism of action of 4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets:
Protein Tyrosine Kinases: It inhibits the activity of these enzymes, which play a crucial role in cell signaling pathways related to growth and proliferation.
Inflammatory Mediators: It inhibits the expression and activity of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α.
相似化合物的比较
Similar Compounds
4-aminopyrazolo[3,4-d]pyrimidine: Known for its dual inhibition of IGF1R and Src pathways.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with significant anticancer activity.
Uniqueness
4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific hydroxyamino functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
生物活性
4-(Hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This compound is recognized for its ability to inhibit various protein kinases, which are crucial in regulating cellular processes such as growth, differentiation, and metabolism. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Target Proteins
The primary target of this compound is protein kinases, including cyclin-dependent kinase 2 (CDK2) and mechanistic target of rapamycin (mTOR). By inhibiting these kinases, the compound disrupts critical signaling pathways involved in cell cycle regulation and apoptosis.
Biochemical Pathways
The inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound affects the mTOR pathway, which is essential for cell growth and metabolism. The resultant biochemical changes can significantly impact cancer cell proliferation and survival.
Pharmacokinetics
In silico studies suggest that this compound possesses favorable pharmacokinetic properties, including adequate solubility and permeability. These characteristics are critical for its potential use as a therapeutic agent.
Biological Activity
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity across various tumor cell lines. For example:
- A549 Cells : The compound demonstrated an IC50 value of 2.24 µM, indicating potent inhibitory activity against lung cancer cells.
- MCF-7 Cells : In breast cancer models, analogs of this compound have shown IC50 values as low as 1.74 µM, suggesting enhanced potency compared to standard treatments like doxorubicin .
Induction of Apoptosis
Flow cytometric analyses have revealed that this compound can significantly induce apoptosis in cancer cells at low concentrations. The compound's ability to disrupt the balance between pro-apoptotic and anti-apoptotic proteins contributes to its effectiveness in triggering cell death.
Case Studies
Several studies have highlighted the efficacy of this compound derivatives:
- Study on Renal Anemia : Pyrazolo[4,3-d]pyrimidine derivatives were shown to inhibit hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD), promoting erythropoietin production and increasing hemoglobin levels in anemic models .
- EGFR Inhibition : New derivatives designed as epidermal growth factor receptor (EGFR) inhibitors exhibited potent anti-proliferative activities against A549 and HCT-116 cancer cells. For instance, one derivative showed an IC50 value of 0.016 µM against wild-type EGFR .
Summary of Biological Activity
Activity Type | Cell Line/Model | IC50 Value (µM) | Notes |
---|---|---|---|
Anticancer (A549) | Lung Cancer | 2.24 | Significant inhibition compared to controls |
Anticancer (MCF-7) | Breast Cancer | 1.74 | Enhanced potency over doxorubicin |
Apoptosis Induction | Various | Low Micromolar | Induces significant apoptosis |
HIF-PHD Inhibition | Renal Anemia Model | N/A | Promotes erythropoietin production |
EGFR Inhibition | A549/HCT-116 | 0.016 | Potent against both wild-type and mutant EGFR |
属性
IUPAC Name |
N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-11-6-4(2-9-11)5(10-12)7-3-8-6/h2-3,12H,1H3,(H,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXCCEBHPKLNCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377580 | |
Record name | 10X-0991 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62597-87-9 | |
Record name | 10X-0991 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。